3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one
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Overview
Description
3-(Chloromethyl)-2H-isoquinolin-1-one is an organic compound that belongs to the class of isoquinolinones. Isoquinolinones are heterocyclic compounds containing a benzene ring fused to a pyridine ring, with a ketone group at the 1-position. The chloromethyl group at the 3-position adds unique reactivity to this compound, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one typically involves the chloromethylation of isoquinolinone. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to introduce the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
3-(Chloromethyl)-2H-isoquinolin-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of the isoquinolinone core.
3-(Chloromethyl)pyridine: Contains a pyridine ring instead of the isoquinolinone structure.
Uniqueness
3-(Chloromethyl)-2H-isoquinolin-1-one is unique due to its isoquinolinone core, which provides distinct reactivity and biological activity compared to other chloromethylated compounds. Its ability to form various derivatives through substitution reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(chloromethyl)-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-5H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUCNJSAEZTKQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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